4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride
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Overview
Description
4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyl group, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .
Mode of Action
Related compounds have been reported to act as inhibitors of p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .
Biochemical Pathways
Related compounds have been reported to inhibit p38a mitogen-activated protein kinase, which plays a crucial role in cellular responses to stress and inflammation .
Pharmacokinetics
It has been reported that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
Related compounds have been reported to have antiplasmodial activity and dual activity as cholinesterase and aβ-aggregation inhibitors .
Biochemical Analysis
Biochemical Properties
4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as a monoamine releasing agent, particularly affecting the release of norepinephrine, dopamine, and serotonin . This interaction is crucial for understanding its potential effects on neurotransmission and related biochemical pathways. Additionally, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may function as a monoamine oxidase inhibitor, which further influences its biochemical properties and interactions .
Cellular Effects
The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a monoamine releasing agent can impact neurotransmitter levels, thereby affecting neuronal signaling and communication . Furthermore, the inhibition of monoamine oxidase by 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can lead to alterations in the degradation of neurotransmitters, which may have downstream effects on cellular processes and overall cell function .
Molecular Mechanism
At the molecular level, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to monoamine transporters, facilitating the release of neurotransmitters such as norepinephrine, dopamine, and serotonin . Additionally, its role as a monoamine oxidase inhibitor involves binding to the enzyme and preventing the breakdown of monoamines, thereby increasing their availability and activity within the cell . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound has a fast onset of action and a short duration, which may affect its utility in prolonged experiments . Additionally, long-term exposure to 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels and improving neuronal function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential application in therapeutic settings.
Metabolic Pathways
4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase, which plays a key role in the degradation of monoamines . By inhibiting this enzyme, the compound can alter metabolic flux and increase the levels of neurotransmitters within the cell . These changes in metabolite levels can have significant effects on cellular function and overall metabolic activity.
Transport and Distribution
The transport and distribution of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes by monoamine transporters, which facilitate its uptake and distribution within neuronal cells . Additionally, its binding to monoamine oxidase may affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within neuronal cells, particularly in regions associated with neurotransmitter release and degradation, is critical for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 4-Amino-1-benzylpiperidine with a suitable carboxylating agent under controlled conditions. One common method involves the use of 4-Amino-1-benzylpiperidine and a carboxylating agent such as phosgene or triphosgene in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually at room temperature, to yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Scientific Research Applications
4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
4-Amino-1-benzylpiperidine: A precursor in the synthesis of the carboxamide derivative.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A selective inhibitor of protein kinase B (Akt) with improved oral bioavailability.
1-Benzyl-4-piperidone: Another piperidine derivative used as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H2,14,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTNVZRQTKHHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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